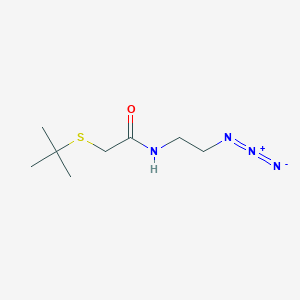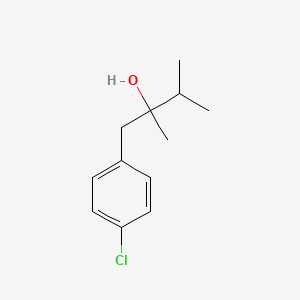
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol, commonly known as 4-chlorophenyl-2,3-dimethylbutanol (4-CPDMB), is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a colorless, slightly viscous liquid with a boiling point of 147°C and a melting point of -82°C. 4-CPDMB has been found to possess a number of unique properties that make it an attractive option for use in a variety of research and laboratory applications.
Applications De Recherche Scientifique
Synthesis Methods and Catalytic Applications
The research on 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol spans across various chemical synthesis methods and catalytic applications, including the development of innovative strategies for protecting sulfonic acids using the safety-catch principle, which simplifies the synthesis process for taurine derivatives (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, this compound has been a cornerstone in the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, highlighting its role in pharmacological research and as a potential drug lead (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Material Science and Polymerization Catalysts
In material science, derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol have been used to develop new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, demonstrating the compound's versatility in synthesizing polymers with specific properties (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Photophysics and Photochemistry
The compound's derivatives have also been investigated in studies focusing on the dynamics of dimethylbutanols in plastic crystalline phases, offering insights into the solid-state polymorphism and molecular dynamics relevant to material science (Carignani, Forte, Juszyńska-Gałązka, Gałązka, Massalska-arodź, Mandoli, Geppi, & Calucci, 2018). Additionally, the photogeneration and reactivity of related aryl cations highlight the compound's applicability in synthesizing arylated products through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Catalytic and Kinetic Studies
Catalytic reactions involving ketones or enol acetates have been performed using derivatives of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol, demonstrating the compound's efficacy in asymmetrically transforming ketones to chiral acetates with high optical purities, thereby showcasing its potential in catalytic synthesis (Jung, Koh, Kim, & Park, 2000).
Novel Metal Complexes and Cytotoxic Activity
Research into metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown potential CDK8 kinase inhibitor properties, with studies revealing the synthesis, characterization, and cytotoxic activity of these complexes as potential anti-tumor agents (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHOXKQVGZHOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)
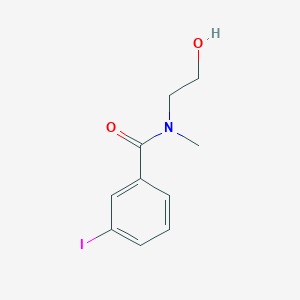



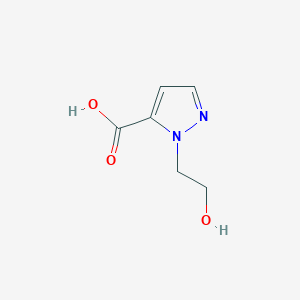

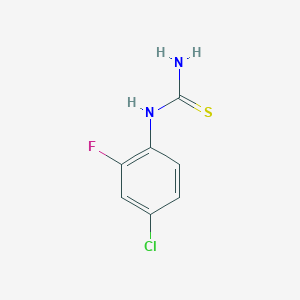
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
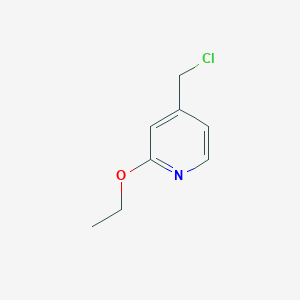
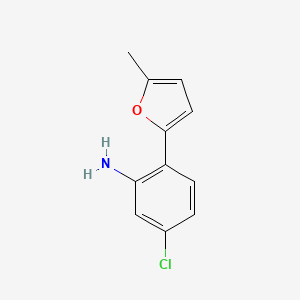
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
